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E3 ligase Ligand 1 - 1948273-03-7

E3 ligase Ligand 1

Catalog Number: EVT-254870
CAS Number: 1948273-03-7
Molecular Formula: C23H33ClN4O3S
Molecular Weight: 481.1 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

E3 ligase ligands are a diverse group of molecules that bind to E3 ubiquitin ligases. These ligases are key enzymes in the ubiquitin-proteasome system (UPS), which is responsible for degrading proteins within cells []. E3 ligases function by specifically recognizing target proteins and facilitating their ubiquitination, marking them for degradation by the proteasome [].

Future Directions
  • Expanding the E3 Ligase Toolbox: Discovering ligands for new E3 ligases to broaden the scope of targetable proteins and overcome potential resistance mechanisms [, , , ].
  • Developing More Efficacious and Selective Degraders: Optimizing ligand properties such as potency, selectivity, and pharmacokinetic parameters to develop more effective and safer therapeutics [, ].
  • Understanding and Overcoming Resistance: Investigating the mechanisms of resistance to E3 ligase-based degraders and developing strategies to circumvent them [].
  • Exploring New Applications: Beyond targeted protein degradation, E3 ligase ligands hold potential for applications in areas such as protein stabilization, modulation of protein-protein interactions, and development of novel biological tools [].

Thalidomide and its Analogs

Compound Description: Thalidomide and its analogs, such as lenalidomide and pomalidomide, are immunomodulatory drugs (IMiDs) that bind to the E3 ligase substrate receptor cereblon (CRBN). This binding event facilitates the recruitment of neo-substrates, ultimately leading to their ubiquitination and degradation by the proteasome.

VH298

Compound Description: VH298 is a potent and cell-permeable small-molecule inhibitor of the von Hippel-Lindau (VHL) E3 ubiquitin ligase. It exhibits a Kd of less than 100 nM and effectively stabilizes HIF-1α levels intracellularly. VH298 serves as a valuable chemical probe for studying the VHL-HIF pathway and as a starting point for the development of PROTAC degraders.

β-Naphthoflavone (β-NF)

Compound Description: β-NF is a natural compound that acts as a ligand for the aryl hydrocarbon receptor (AhR). By incorporating β-NF, researchers have developed chimeric molecules capable of recruiting the AhR E3 ligase complex for targeted protein degradation.

CC-90009

Compound Description: CC-90009 is a first-in-class cereblon E3 ligase modulating drug that specifically targets GSPT1 for proteasomal degradation. This compound is currently in phase 1 clinical development for the treatment of acute myeloid leukemia (AML).

Overview

E3 ligase Ligand 1 is a crucial component in the field of protein degradation, particularly in the development of therapeutic agents known as proteolysis-targeting chimeras. These ligands facilitate the ubiquitination process, which leads to the targeted degradation of specific proteins within cells. E3 ligases, including E3 ligase Ligand 1, play a vital role in cellular regulation by mediating the transfer of ubiquitin to substrate proteins, thus marking them for degradation by the proteasome. The discovery and optimization of ligands for E3 ligases have garnered significant interest due to their potential applications in drug development and cancer therapy.

Source

E3 ligase Ligand 1 is derived from extensive research focused on improving the efficacy and specificity of E3 ligase-targeted therapies. Various studies have highlighted its importance in the context of proteolysis-targeting chimeras and other therapeutic modalities aimed at enhancing protein degradation pathways .

Classification

E3 ligase Ligand 1 belongs to a broader class of compounds known as E3 ubiquitin ligase ligands. These compounds are characterized by their ability to bind specifically to E3 ligases, facilitating the ubiquitination process. They are classified based on their structural features and binding affinities, which are critical for their function in targeted protein degradation systems.

Synthesis Analysis

Methods

The synthesis of E3 ligase Ligand 1 involves several sophisticated chemical techniques aimed at optimizing binding affinity and selectivity. Common methods include:

  • Fragment-Based Lead Discovery: This approach utilizes small chemical fragments that bind to the target protein, which can then be elaborated into more complex structures with higher affinity .
  • Chemical Synthesis: Various synthetic routes have been explored, including multi-step synthesis involving coupling reactions and modifications to enhance solubility and bioavailability .

Technical Details

The synthesis often involves:

  • Linker Chemistry: The attachment of linkers that connect the E3 ligand to other functional groups is a critical step in forming effective proteolysis-targeting chimeras. This requires careful selection of linker types and attachment points to ensure optimal performance .
  • Optimization Strategies: Structure-activity relationship studies are conducted to refine the chemical structure for improved binding properties and reduced off-target effects .
Molecular Structure Analysis

Structure

The molecular structure of E3 ligase Ligand 1 typically features a core scaffold that interacts with the E3 ubiquitin ligase. The specific arrangement of functional groups on this scaffold determines its binding affinity and specificity.

Data

Key structural data includes:

  • Binding Affinity: Quantitative measurements such as dissociation constants (Kd) are essential for evaluating ligand efficacy. For instance, certain optimized ligands exhibit Kd values in the nanomolar range, indicating strong binding capabilities .
  • Crystallography Studies: X-ray crystallography has been employed to elucidate the binding modes of these ligands within the active sites of E3 ligases, providing insights into their mechanisms of action .
Chemical Reactions Analysis

Reactions

E3 ligase Ligand 1 participates in several key chemical reactions:

  • Ubiquitination: The primary reaction facilitated by E3 ligases involves transferring ubiquitin moieties from ubiquitin-conjugating enzymes (E2) to substrate proteins, marking them for degradation.
  • Formation of Ternary Complexes: In proteolysis-targeting chimeras, E3 ligand interactions lead to the formation of ternary complexes that include both the target protein and ubiquitin, promoting efficient degradation .

Technical Details

The efficiency of these reactions can be influenced by factors such as:

  • Concentration of Ligands: Optimal concentrations must be determined experimentally to maximize reaction rates.
  • Environmental Conditions: Factors like pH and temperature can significantly affect reaction kinetics.
Mechanism of Action

Process

The mechanism by which E3 ligase Ligand 1 exerts its effects involves:

  1. Binding: The ligand binds specifically to an E3 ubiquitin ligase.
  2. Ubiquitin Transfer: The bound E3 ligase facilitates the transfer of ubiquitin from an E2 enzyme onto a lysine residue on a target protein.
  3. Degradation Signal: The polyubiquitinated protein is recognized by the proteasome, leading to its degradation.

Data

Studies indicate that modifications in ligand structure can significantly enhance their ability to induce ubiquitination and subsequent degradation of target proteins .

Physical and Chemical Properties Analysis

Physical Properties

E3 ligase Ligand 1 exhibits various physical properties:

  • Solubility: Solubility profiles are crucial for bioavailability; many optimized ligands show improved solubility compared to their predecessors.
  • Stability: Thermal and chemical stability are important for maintaining activity under physiological conditions.

Chemical Properties

Chemical properties include:

  • Reactivity: The presence of reactive functional groups allows for interactions with target proteins.
  • Selectivity: High selectivity towards specific E3 ligases minimizes off-target effects, enhancing therapeutic potential.

Relevant data from studies suggest that optimizing these properties can lead to more effective drug candidates capable of targeting diverse diseases .

Applications

E3 ligase Ligand 1 has significant applications in various scientific fields:

  • Drug Development: It plays a crucial role in developing new therapeutic agents aimed at cancer treatment through targeted protein degradation mechanisms.
  • Biotechnology: Understanding its function aids in designing novel biotechnological tools for manipulating cellular processes.
  • Research Tools: These ligands serve as valuable tools for studying protein interactions and cellular signaling pathways.

The ongoing research into optimizing E3 ligase Ligand 1 continues to expand its potential applications across multiple disciplines within biomedical science .

Properties

CAS Number

1948273-03-7

Product Name

E3 ligase Ligand 1

IUPAC Name

(2S,4R)-1-[(2S)-2-amino-3,3-dimethylbutanoyl]-4-hydroxy-N-[(1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]pyrrolidine-2-carboxamide;hydrochloride

Molecular Formula

C23H33ClN4O3S

Molecular Weight

481.1 g/mol

InChI

InChI=1S/C23H32N4O3S.ClH/c1-13(15-6-8-16(9-7-15)19-14(2)25-12-31-19)26-21(29)18-10-17(28)11-27(18)22(30)20(24)23(3,4)5;/h6-9,12-13,17-18,20,28H,10-11,24H2,1-5H3,(H,26,29);1H/t13-,17+,18-,20+;/m0./s1

InChI Key

GHFOLQCCYGBOTL-QDVBFIRISA-N

SMILES

CC1=C(SC=N1)C2=CC=C(C=C2)C(C)NC(=O)C3CC(CN3C(=O)C(C(C)(C)C)N)O.Cl

Canonical SMILES

CC1=C(SC=N1)C2=CC=C(C=C2)C(C)NC(=O)C3CC(CN3C(=O)C(C(C)(C)C)N)O.Cl

Isomeric SMILES

CC1=C(SC=N1)C2=CC=C(C=C2)[C@H](C)NC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)N)O.Cl

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